tert-Butyl 8-methyl-5-oxo-1,4,9-triazaspiro[5.5]undecane-1-carboxylate
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Overview
Description
tert-Butyl 8-methyl-5-oxo-1,4,9-triazaspiro[5.5]undecane-1-carboxylate: is a complex organic compound with a unique spirocyclic structureIts molecular formula is C13H23N3O3, and it has a molecular weight of 269.34 g/mol .
Preparation Methods
The synthesis of tert-Butyl 8-methyl-5-oxo-1,4,9-triazaspiro[5.5]undecane-1-carboxylate involves multiple steps, typically starting with the preparation of the spirocyclic core. One common synthetic route includes the reaction of a suitable amine with a ketone to form the spirocyclic intermediate. This intermediate is then further reacted with tert-butyl chloroformate to introduce the tert-butyl ester group. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine .
Chemical Reactions Analysis
tert-Butyl 8-methyl-5-oxo-1,4,9-triazaspiro[5.5]undecane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of alcohol derivatives.
Scientific Research Applications
tert-Butyl 8-methyl-5-oxo-1,4,9-triazaspiro[5.5]undecane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tert-Butyl 8-methyl-5-oxo-1,4,9-triazaspiro[5.5]undecane-1-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. The exact molecular pathways involved are still under investigation, but it is believed to interfere with DNA replication and protein synthesis, contributing to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
tert-Butyl 8-methyl-5-oxo-1,4,9-triazaspiro[5.5]undecane-1-carboxylate can be compared with other spirocyclic compounds, such as:
tert-Butyl 5-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate: Similar in structure but differs in the position of the oxo group.
tert-Butyl 1-methyl-5-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate: Contains an additional methyl group, which may alter its chemical and biological properties.
tert-Butyl 5-oxo-1,4,8-triazaspiro[5.5]undecane-8-carboxylate: Another structural isomer with different positioning of functional groups.
These comparisons highlight the uniqueness of tert-Butyl 8-methyl-5-oxo-1,4,9-triazaspiro[5
Properties
Molecular Formula |
C14H25N3O3 |
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Molecular Weight |
283.37 g/mol |
IUPAC Name |
tert-butyl 10-methyl-5-oxo-1,4,9-triazaspiro[5.5]undecane-1-carboxylate |
InChI |
InChI=1S/C14H25N3O3/c1-10-9-14(5-6-15-10)11(18)16-7-8-17(14)12(19)20-13(2,3)4/h10,15H,5-9H2,1-4H3,(H,16,18) |
InChI Key |
AUBRANFXZIYAGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2(CCN1)C(=O)NCCN2C(=O)OC(C)(C)C |
Origin of Product |
United States |
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